N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C₁₈H₁₉N₅O₃, is a complex organic compound. Let’s break down its structure:
- The core consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms).
- Attached to the piperazine ring, we find a pyrimidine group (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms).
- The carboxamide functional group (CONH₂) is also present, providing a connection to the rest of the molecule.
- The 4-hydroxyphenyl group adds further complexity, contributing to its biological activity.
Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the compound . Further steps convert it to the carboxylic acid intermediate.
Industrial Production: While specific industrial methods may vary, large-scale production likely involves efficient synthetic routes, purification, and optimization for yield.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The piperazine ring may participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Medicine: Investigated as a potential drug candidate due to its structural features.
Chemistry: Used in synthetic methodologies and as a building block.
Biology: Studied for interactions with biological targets.
Wirkmechanismus
The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related piperazine derivatives. Its unique combination of functional groups sets it apart.
Eigenschaften
Molekularformel |
C17H20N6O3 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c24-14-4-2-13(3-5-14)21-15(25)12-20-17(26)23-10-8-22(9-11-23)16-18-6-1-7-19-16/h1-7,24H,8-12H2,(H,20,26)(H,21,25) |
InChI-Schlüssel |
JDESSFCVQOSPPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.